molecular formula C18H26N2O8 B2863956 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate CAS No. 1559062-09-7

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate

Cat. No. B2863956
CAS RN: 1559062-09-7
M. Wt: 398.412
InChI Key: UMDPABRIQXMLHF-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate, also known as Isotretinoin, is a synthetic retinoid that is used for the treatment of severe acne. It is a derivative of Vitamin A and is commonly prescribed in the form of capsules. Isotretinoin is a highly effective medication for acne treatment and has been used for several decades.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related tetrahydroisoquinoline compounds has highlighted their synthesis, chemical properties, and potential applications in medicinal chemistry. An improved synthesis method for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been developed, showcasing their actions at adrenoceptors both in vivo and in vitro, indicating weak partial agonist activity at beta adrenoceptors. This synthesis approach and the compounds' biological activities suggest potential applications in drug development and therapeutic interventions (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Neuroprotective Effects

Several studies have focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect dopaminergic neurons against dysfunction, such as that seen in Parkinson's disease. This neuroprotective action is effective against various dopaminergic neurotoxins, indicating the potential of these compounds as lead compounds for developing new treatments for neurodegenerative diseases (Kotake et al., 2005).

properties

IUPAC Name

N-methyl-1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2C2H2O4/c1-11(2)16-8-4-5-13-9-12(10-15-3)6-7-14(13)16;2*3-1(4)2(5)6/h6-7,9,11,15H,4-5,8,10H2,1-3H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDPABRIQXMLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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